

The Discovery and Synthesis of BQR-695: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: BQR-695
Cat. No.: B15604774

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the discovery and synthesis of **BQR-695**, a small molecule that has been identified in two distinct therapeutic contexts: as a potent inhibitor of Kinase-Associated Protein 5 (KAP5) for autoimmune disorders and as a selective inhibitor of Phosphatidylinositol 4-kinase III β (PI4KIII β) with potential applications in infectious diseases. This document collates available data on its discovery, synthesis, and biological activity, presenting it in a structured format for researchers and drug development professionals.

Discovery of BQR-695

The discovery of compounds designated as **BQR-695** has been described in two separate research and development trajectories.

BQR-695 as a KAP5 Inhibitor

BQR-695 was identified as a potent and selective inhibitor of Kinase-Associated Protein 5 (KAP5), a critical scaffold protein in pro-inflammatory cytokine signaling pathways.^[1] Its

discovery is a result of a systematic high-throughput screening (HTS) and lead optimization campaign aimed at identifying novel treatments for autoimmune diseases.[1]

The initial HTS campaign screened a proprietary library of 500,000 diverse small molecules.[1] This primary screen utilized a HEK293 cell line engineered with a luciferase reporter gene under the control of a KAP5-responsive promoter element.[1] From this, 1,240 initial hits were identified that inhibited luciferase activity by more than 50% at a 10 μ M concentration.[1] Following secondary assays to confirm activity and eliminate false positives, a thiazole derivative, BQR-100, was selected as the most promising lead for optimization.[1] A focused medicinal chemistry effort to improve potency, selectivity, and pharmacokinetic properties led to the synthesis of over 200 analogs, ultimately identifying **BQR-695** as a compound with significantly improved potency and selectivity over the initial hit.[1]

BQR-695 as a PI4KIII β Inhibitor

In a separate line of research, a quinoxaline compound also designated **BQR-695** was identified as a potent inhibitor of Phosphatidylinositol 4-kinase III β (PI4KIII β).[2][3] This enzyme is essential for the lifecycle of the Plasmodium parasite, the causative agent of malaria, and is also implicated in the replication of various viruses.[2][4][5] This discovery positions **BQR-695** as a potential antimalarial and antiviral agent.[2][5][6] Genetic screening of parasites resistant to other antimalarial compounds identified mutations in the parasitic lipid kinase pfpi4k, suggesting this as the target for this class of inhibitors.[2] **BQR-695** was shown to be ineffective against parasites with these resistance-conferring mutations, further confirming PI4KIII β as its target.[2]

Synthesis of BQR-695

While a detailed, step-by-step synthesis protocol for **BQR-695** is not publicly available, it is described as a four-step process starting from commercially available materials.[1] For research purposes, **BQR-695** can be procured from commercial suppliers.[3]

Quantitative Data

The following tables summarize the key quantitative data for **BQR-695** in its different therapeutic contexts.

Table 1: In Vitro Potency of BQR-695 and its Precursor as a KAP5 Inhibitor

| Compound | Target | Assay Type | IC50 |
|----------|--------------------------|---------------------|-------------------------------|
| BQR-100 | KAP5-dependent signaling | Cell-based reporter | >10 μ M |
| BQR-695 | Purified KAP5 | Biochemical | [Data not publicly available] |
| BQR-695 | KAP5-dependent signaling | Cell-based reporter | [Data not publicly available] |

Data for **BQR-695's** direct biochemical IC50 against KAP5 and its improved cellular potency are indicated by the discovery narrative but specific values are not provided in the public documentation.

Table 2: In Vitro Potency of BQR-695 as a PI4KIII β Inhibitor

| Target | IC50 |
|----------------------------|-------------------|
| Human PI4KIII β | 80 nM[3][4][5][7] |
| Plasmodium PI4KIII β | 3.5 nM[3][4][7] |

Table 3: Physicochemical Properties of BQR-695 (PI4KIII β Inhibitor)

| Property | Value |
|------------------|-------------------------------|
| Chemical Formula | C19H20N4O3[3] |
| Appearance | White to off-white solid[3] |
| Solubility | DMSO: 50 mg/mL (141.89 mM)[3] |

Experimental Protocols

High-Throughput Screening for KAP5 Inhibitors

A detailed protocol for the primary HTS assay is outlined below:[1]

- **Cell Line:** A HEK293 cell line engineered to express a luciferase reporter gene under the control of a KAP5-responsive promoter element was used.
- **Screening:** A proprietary library of 500,000 diverse small molecules was screened at a concentration of 10 μ M.
- **Assay Principle:** Inhibition of the KAP5-dependent signaling pathway leads to a decrease in luciferase expression, resulting in a reduced luminescent signal.
- **Hit Criteria:** Compounds that inhibited luciferase activity by more than 50% were considered initial hits.

In Vitro PI4KIII β Inhibition Assay (General Protocol)

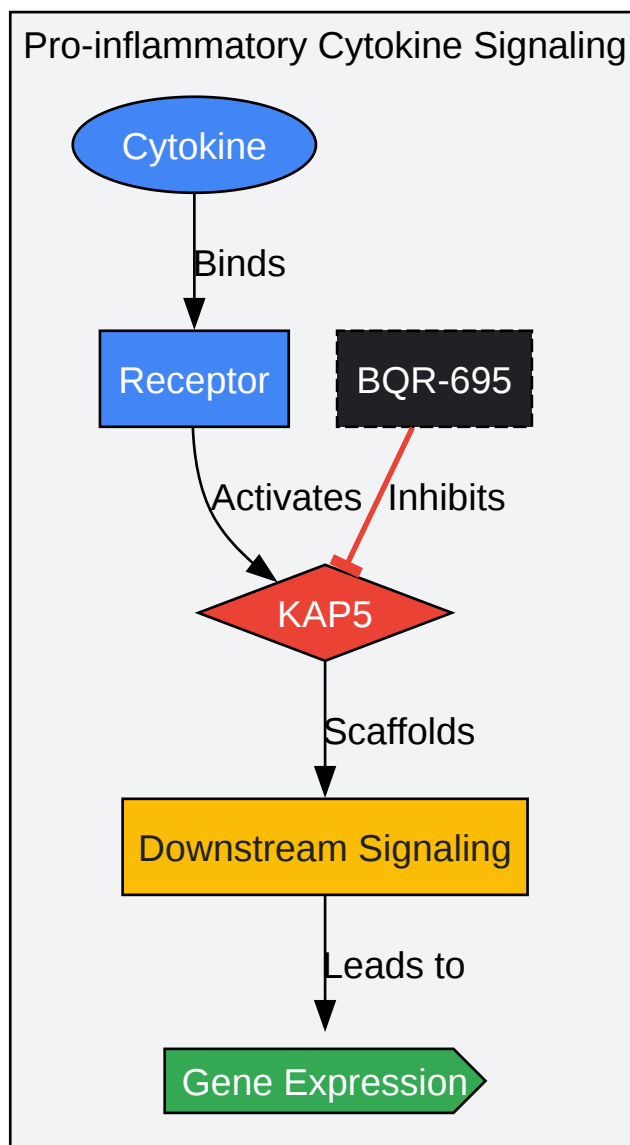
The inhibitory activity of **BQR-695** against PI4KIII β can be determined using an in vitro kinase assay, such as the ADP-Glo™ Kinase Assay.[3] A generalized workflow is as follows:[3]

- **Compound Preparation:** Prepare a serial dilution of **BQR-695** in DMSO.
- **Plate Setup:** Add 2 μ L of the compound dilution to a 384-well plate.
- **Enzyme Addition:** Add 10 μ L of recombinant human PI4KIII β enzyme solution (e.g., 2 nM in Assay Buffer) to each well.
- **Incubation:** Incubate for 15 minutes at room temperature.
- **Reaction Initiation:** Initiate the kinase reaction by adding 10 μ L of a solution containing the lipid substrate (e.g., phosphatidylinositol) and ATP in Assay Buffer.
- **Reaction Incubation:** Incubate for 60 minutes at room temperature.
- **Detection:** Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™).

- Data Analysis: Calculate the percent inhibition for each **BQR-695** concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

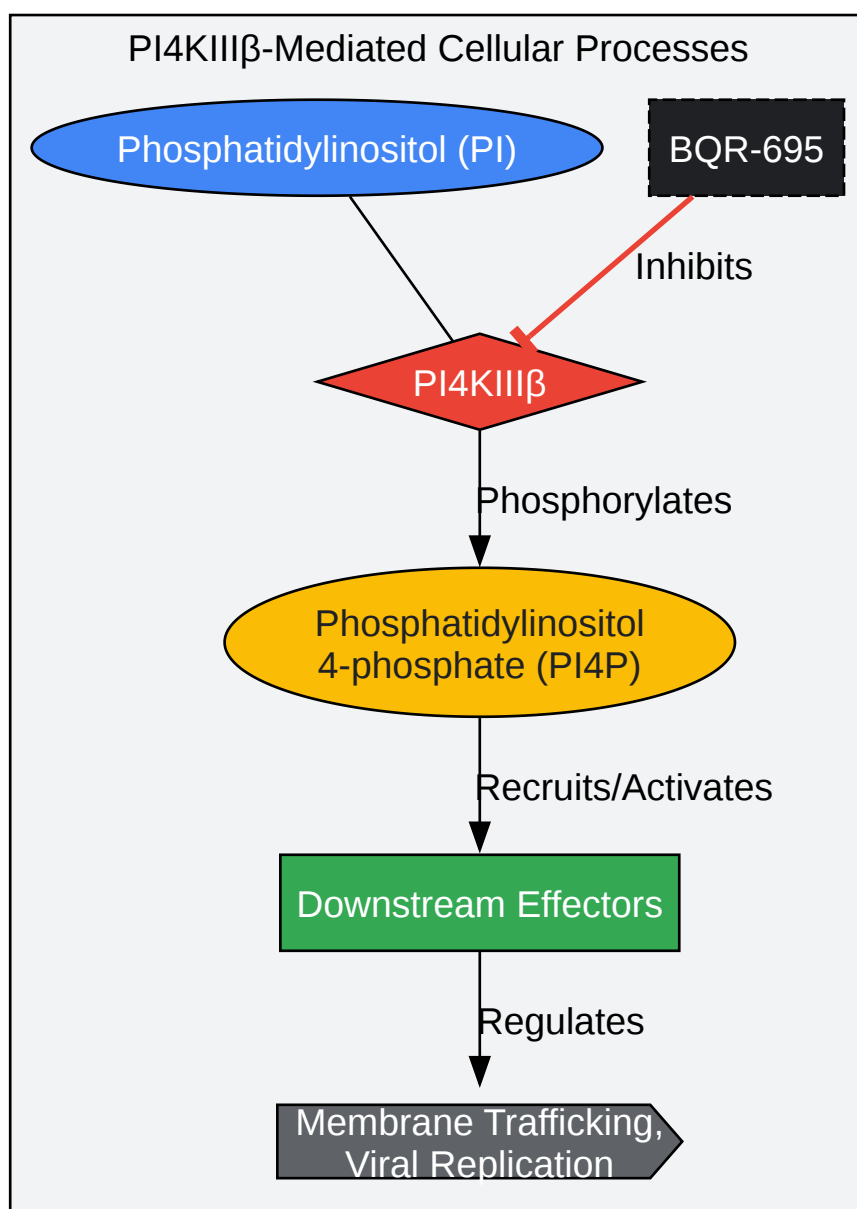
Visualizations

Signaling Pathways and Experimental Workflows



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Caption: The KAP5 signaling pathway and the inhibitory action of **BQR-695**.



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Caption: The PI4KIIIβ signaling pathway and the inhibitory action of **BQR-695**.



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Caption: High-throughput screening workflow for the discovery of **BQR-695** as a KAP5 inhibitor.

Conclusion

BQR-695 represents a significant small molecule with potential therapeutic applications in distinct disease areas, stemming from its potent inhibition of either KAP5 or PI4KIII β . The discovery of **BQR-695** as a KAP5 inhibitor followed a classical HTS and lead optimization campaign. In parallel, a compound with the same designation has been characterized as a highly potent inhibitor of PI4KIII β with promising activity against infectious agents. Further research and clarification of the relationship between these two reported activities are warranted. The provided data and protocols offer a valuable resource for researchers investigating the roles of KAP5 and PI4KIII β in health and disease, and for those engaged in the development of novel therapeutics targeting these pathways.

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